molecular formula C18H18N2O3S B2714108 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea CAS No. 2379948-61-3

3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea

Cat. No. B2714108
CAS RN: 2379948-61-3
M. Wt: 342.41
InChI Key: ASUSHCOVDVYKLN-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a heterocyclic compound with the formula C4H4S, and it is structurally similar to benzene . Urea is an organic compound with the formula (NH2)2CO, and it plays an important role in many biological processes .


Synthesis Analysis

The synthesis of compounds containing furan and thiophene usually involves reactions like palladium-catalyzed coupling reactions . Urea can be synthesized from ammonia and carbon dioxide .


Molecular Structure Analysis

The molecular structure of these compounds is determined by the arrangement of atoms and their bonds. For example, in furan, the oxygen atom and the carbon atoms form a five-membered ring .


Chemical Reactions Analysis

Furan and thiophene can undergo a variety of chemical reactions, including electrophilic substitution and oxidation . Urea can react with water to form ammonia and carbon dioxide .


Physical And Chemical Properties Analysis

Furan is a colorless, volatile liquid with a boiling point of 31.36°C. Thiophene is a colorless liquid with a boiling point of 84°C . Urea is a solid at room temperature and highly soluble in water .

Mechanism of Action

The mechanism of action of these compounds in biological systems can vary widely. For example, some derivatives of furan and thiophene have shown potential as anticancer agents .

Safety and Hazards

Furan and thiophene are flammable and can form explosive peroxides upon exposure to air . Urea is generally safe, but high concentrations can be harmful .

Future Directions

Research is ongoing into the development of new drugs and materials based on furan, thiophene, and urea . These compounds have potential applications in pharmaceuticals, organic electronics, and other fields .

properties

IUPAC Name

1-[[4-(furan-2-yl)thiophen-2-yl]methyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-18(19-8-10-22-15-5-2-1-3-6-15)20-12-16-11-14(13-24-16)17-7-4-9-23-17/h1-7,9,11,13H,8,10,12H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUSHCOVDVYKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea

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